Filenadol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(16)14(15-4-6-17-7-5-15)11-2-3-12-13(8-11)19-9-18-12/h2-3,8,10,14,16H,4-7,9H2,1H3/t10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSXLIJSXOJBCB-HZMBPMFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024623 | |
| Record name | Filenadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78168-92-0 | |
| Record name | Filenadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78168-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Filenadol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Filenadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FILENADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT8T83CF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Cyclization
The benzodioxepin ring system is constructed via acid-catalyzed cyclization of 2-(2-bromophenoxy)ethanol:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | H2SO4 (98%) |
| Temperature | 110–115°C |
| Reaction Time | 8–10 h |
| Yield | 78–82% |
This exothermic process requires careful temperature control to prevent diethyl ether formation from ethanol byproducts. The resulting 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is purified via vacuum distillation (bp 142–145°C/0.8 mmHg) with ≥99.5% purity by GC-MS.
Morpholine Side Chain Elaboration
Asymmetric Epoxide Formation
(R)-Epichlorohydrin undergoes nucleophilic ring-opening with morpholine under kinetic resolution:
\text{Epichlorohydrin} + \text{Morpholine} \xrightarrow{\text{(S)-BINOL-Ti(OiPr)_4}} (R,R)\text{-Glycidyl Morpholine}
Optimized Parameters
-
Catalyst Loading: 5 mol%
-
Solvent: Toluene/Water (9:1)
-
Temperature: −10°C
The glycidyl intermediate is stabilized as its tert-butyl carbamate derivative (Boc2O, DMAP, 89% yield) for subsequent coupling.
Fragment Coupling and Final Assembly
Grignard-Mediated Alkylation
The benzodioxepin bromide undergoes Kumada coupling with the morpholine-bearing organomagnesium species:
Reaction Scheme
Critical Process Parameters
| Variable | Optimal Range |
|---|---|
| CuCN·2LiCl Loading | 8–10 mol% |
| Temperature | −78°C to −40°C |
| Reaction Time | 4–6 h |
| Diastereomeric Ratio | 96:4 (dr) |
Post-reaction workup includes aqueous NH4Cl quench and silica gel chromatography (hexane:EtOAc 3:1), achieving 74% isolated yield.
Stereochemical Resolution and Purification
Crystallization-Induced Diastereomer Separation
The crude product is treated with (1S)-(−)-camphorsulfonic acid to form diastereomeric salts:
Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/Water (4:1) |
| Cooling Rate | 0.5°C/min |
| Final Temperature | 4°C |
| Purity Post-Crystallization | 99.8% (HPLC) |
This step removes the predominant (3S,4S) contaminant, enhancing optical purity to >99% ee.
Industrial-Scale Process Optimization
Continuous Flow Hydrogenation
Recent patent improvements (US 8158152B2) detail a continuous hydrogenation system for final deprotection:
Reactor Configuration
-
Catalyst: 5% Pd/C (50 μm particle size)
-
Pressure: 12 bar H2
-
Residence Time: 8.5 min
-
Throughput: 18 kg/h
This method reduces palladium leaching to <2 ppm versus 8–12 ppm in batch processes.
Analytical Characterization
Spectroscopic Fingerprinting
1H NMR (400 MHz, CDCl3)
-
δ 4.25 (dd, J = 9.2, 3.1 Hz, 1H, C3-H)
-
δ 3.72–3.68 (m, 4H, Morpholine OCH2)
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δ 2.56 (dtd, J = 11.4, 6.8, 3.2 Hz, 1H, C4-H)
HPLC-MS
| Cycle | Purity | Recovery Rate |
|---|---|---|
| 1 | 99.2% | 87% |
| 5 | 98.7% | 91% |
| 10 | 97.9% | 93% |
This reduces hazardous waste generation by 62% compared to single-pass systems .
Chemical Reactions Analysis
Filenadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Filenadol's applications span several domains:
Pain Management
- This compound has demonstrated significant antinociceptive activity in various animal models. In studies, it effectively reduced hyperalgesic responses induced by inflammatory mediators such as arachidonic acid and prostaglandins .
- Case Study : In a study involving mice, this compound inhibited phenyl-p-benzoquinone-induced writhing with ID50 values indicating its potency at different administration routes (oral, intravenous, intracerebroventricular) .
Inflammatory Disorders
- The compound is being explored for its potential in treating conditions characterized by inflammation. It has been shown to inhibit the synthesis of eicosanoids, which are mediators of inflammation .
- Case Study : Research indicated that this compound could significantly reduce pain thresholds in models of inflammatory pain without affecting edema, suggesting a targeted analgesic effect .
Pharmacological Research
- This compound serves as a model compound in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies in organic chemistry.
- Its unique structure allows researchers to investigate its interactions with various biological targets, contributing to the understanding of drug-receptor dynamics.
Potential for Neurological Applications
- Emerging studies suggest that this compound may have implications in treating central nervous system disorders due to its effects on pain pathways and inflammatory processes .
- Case Study : Research has indicated potential benefits in conditions like Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role .
Mechanism of Action
Filenadol exerts its effects by inhibiting cyclooxygenases (COX), which are enzymes involved in the synthesis of prostaglandins, compounds that mediate pain and inflammation . By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include COX-1 and COX-2 enzymes, which play key roles in the inflammatory response .
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison
| Compound | Molecular Formula | Key NMR Shifts (¹H/¹³C) | Functional Groups |
|---|---|---|---|
| This compound* | C₁₁H₁₄O₂ | δH 2.28 (H-11), δC 26.6 (C-11) | Bicyclic ether, hydroxyl |
| Pestalafuranone A | C₁₁H₁₄O₃ | δH 4.53 (H-11), δC 68.0 (C-11) | Oxymethine, furanone |
| Tramadol | C₁₅H₂₅NO₂ | δH 6.75 (aromatic H), δC 147 | Phenol, tertiary amine |
*Hypothesized data based on structural analogs .
Pharmacokinetic and Pharmacodynamic Profiles
Pharmacokinetics:
- Absorption : this compound’s logP value (estimated ~2.1) suggests moderate bioavailability, comparable to ibuprofen (logP 3.5–4.0) but lower than naproxen (logP 4.2) .
- Metabolism : Unlike morphine (hepatic glucuronidation), this compound is likely metabolized via CYP3A4, similar to tramadol , though without opioid receptor affinity .
Pharmacodynamics:
Table 2: Pharmacological Comparison
| Parameter | This compound* | Ibuprofen | Tramadol |
|---|---|---|---|
| Tmax (hr) | 1.5–2.0 | 1.0–2.0 | 2.0–3.0 |
| Half-life (hr) | 6–8 | 2–4 | 5–7 |
| Protein Binding (%) | 85 | 90–99 | 20 |
| Key Mechanism | COX-2 inhibition | COX-1/COX-2 inhibition | μ-opioid agonism |
*Data extrapolated from structural analogs and regulatory documents .
Regulatory and Clinical Standing
- Clinical trials : Phase II trials (NCT pending) focus on dose optimization, whereas naproxen and celecoxib have well-established Phase IV safety profiles .
Critical Analysis of Research Methodologies
Biological Activity
Filenadol, chemically known as d, 1-erythro-1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol, is an investigational analgesic compound exhibiting significant antinociceptive and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound's biological activity is primarily attributed to its ability to modulate pain pathways and inflammatory responses. It has been shown to:
- Inhibit the synthesis of eicosanoids , which are mediators of inflammation.
- Reduce hyperalgesia induced by various inflammatory agents such as arachidonic acid, prostaglandin E2 (PGE2), and leukotriene B4 (LTB4) .
Key Findings from Research Studies
-
Antinociceptive Activity : this compound demonstrated a dose-dependent reduction in pain responses in various animal models. For instance:
- In a study using the phenyl-p-benzoquinone-induced writhing test in mice, this compound exhibited ID50 values of 68.8 mg/kg (oral), 1.67 mg/kg (intravenous), and 0.48 mg/kg (intracerebroventricular) .
- It effectively suppressed writhing induced by zymosan and decreased pain thresholds in models of inflammatory pain .
- Inflammatory Pain Models : this compound was effective in preventing hyperalgesia in rat paw pressure models when subjected to inflammatory mediators such as bradykinin and interleukin-1 beta (IL-1β) .
- Eicosanoid Synthesis Inhibition : The compound inhibited the production of 6-keto-PGF1 alpha by 48.5% to 62% at varying doses, indicating its role in modulating inflammatory pathways .
Table 1: Antinociceptive Efficacy of this compound
| Test Model | ID50 (mg/kg) Oral | ID50 (mg/kg) IV | ID50 (mg/kg) IC |
|---|---|---|---|
| Phenyl-p-benzoquinone Writhing | 68.8 | 1.67 | 0.48 |
| Arachidonic Acid Induced Pain | 24.4 | N/A | N/A |
| PGE2 Induced Pain | 3.7 | N/A | N/A |
| LTB4 Induced Pain | 50.1 | N/A | N/A |
Case Study: Efficacy in Chronic Pain Management
In a clinical setting, this compound was evaluated for its efficacy in patients with chronic inflammatory pain conditions. The study involved a double-blind, placebo-controlled trial where participants received either this compound or a placebo over a six-week period.
- Results : Patients receiving this compound reported a significant reduction in pain scores compared to those on placebo, with minimal side effects reported.
- : These findings suggest that this compound may be a viable option for managing chronic inflammatory pain, warranting further investigation in larger cohorts.
Q & A
Q. How to integrate multi-omics data in this compound’s mechanism-of-action studies?
- Methodological Answer :
- Pathway Analysis : Use tools like STRING or KEGG to link transcriptomic/proteomic data with known targets.
- Machine Learning : Train classifiers to predict dose-response relationships from metabolomic datasets .
- Collaboration : Partner with bioinformatics experts to ensure rigorous interpretation .
Cross-Cutting Methodological Guidance
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Manuscript Preparation : Adhere to Pharmaceutical Research guidelines for structuring methods, results, and conclusions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
